Cas no 2000319-95-7 (2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid)

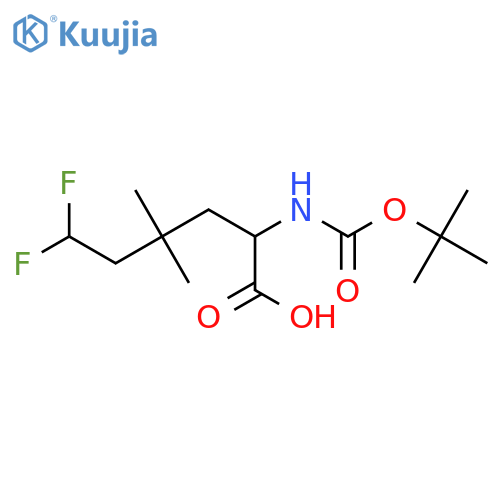

2000319-95-7 structure

商品名:2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid

- EN300-1297345

- 2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid

- 2000319-95-7

-

- インチ: 1S/C13H23F2NO4/c1-12(2,3)20-11(19)16-8(10(17)18)6-13(4,5)7-9(14)15/h8-9H,6-7H2,1-5H3,(H,16,19)(H,17,18)

- InChIKey: LBAKIDOALUUNFX-UHFFFAOYSA-N

- ほほえんだ: FC(CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C)F

計算された属性

- せいみつぶんしりょう: 295.15951454g/mol

- どういたいしつりょう: 295.15951454g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 8

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 75.6Ų

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297345-2500mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1297345-500mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 500mg |

$946.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-1000mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 1000mg |

$986.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-5000mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-10000mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 10000mg |

$4236.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-250mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-100mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 100mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1297345-50mg |

2-{[(tert-butoxy)carbonyl]amino}-6,6-difluoro-4,4-dimethylhexanoic acid |

2000319-95-7 | 50mg |

$827.0 | 2023-09-30 |

2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid 関連文献

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

2000319-95-7 (2-{(tert-butoxy)carbonylamino}-6,6-difluoro-4,4-dimethylhexanoic acid) 関連製品

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量